molecular formula C18H20N4O2 B2640170 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone CAS No. 2034420-91-0

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Cat. No. B2640170
CAS RN: 2034420-91-0
M. Wt: 324.384
InChI Key: SNBCCRCQWGBMPQ-UHFFFAOYSA-N
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Description

“1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . For example, Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated its anticancer activity against different cell lines .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • The synthesis of various heterocyclic compounds, such as pyridines, imidazoles, and benzimidazoles, involves the use of precursors with structural similarities to the compound . For instance, the synthesis of new pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, as conducted by Abdel‐Aziz et al. (2008), showcases the versatility of heterocyclic chemistry in creating compounds with potential bioactive properties (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antimicrobial and Biological Activities

  • Novel heterocyclic compounds often exhibit significant biological activities, including antimicrobial and antioxidant properties. For example, research by Desai et al. (2012) on the synthesis and antimicrobial screening of a series of mannich bases derived from imidazo[1,2-a]pyridines demonstrated the potential of these compounds in developing new antimicrobial agents (Desai, Pandya, Rajpara, Joshi, Vaghani, & Satodiya, 2012).

Potential for Diverse Applications

  • The synthesis and functionalization of heterocyclic compounds provide a foundation for diverse scientific applications, including the development of probes for environmental monitoring and the synthesis of compounds with potential therapeutic uses. For instance, the dual-sensitive probe developed by You et al. (2010) for the determination of amines in environmental water using HPLC with fluorescence detection and online mass spectrometry identification showcases the application of novel synthetic compounds in environmental analysis (You, Song, Fu, Sun, Xia, Li, & Suo, 2010).

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse and depends on their chemical structure and the biological target. For instance, some imidazole derivatives show anticancer activity by inhibiting cell proliferation .

Safety and Hazards

Imidazole and its derivatives can be hazardous. For example, “3-((2-Methyl-1H-imidazol-1-yl)methyl)pyrrolidin-3-ol hydrochloride” is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 and is considered combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities , suggesting that they could be used for the development of novel drugs to overcome public health problems .

properties

IUPAC Name

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-15(13(2)24-20-12)9-18(23)21-8-7-14(10-21)22-11-19-16-5-3-4-6-17(16)22/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBCCRCQWGBMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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